molecular formula C17H14N4O4 B2422231 N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321553-59-7

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No. B2422231
M. Wt: 338.323
InChI Key: PZMDBJZEQMVYOC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.



Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Potential Applications

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide and its derivatives are primarily involved in the synthesis of complex compounds for various scientific studies. For instance, Katoch-Rouse and Horti (2003) demonstrated the synthesis of related compounds for potential use as radiotracers in studying CB1 cannabinoid receptors in animal brains using positron emission tomography (Katoch-Rouse & Horti, 2003). Similarly, derivatives of this compound were explored by de Paulis et al. (2006) for their effects on the allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes, indicating potential applications in neurological research (de Paulis et al., 2006).

Chemical Structure and Properties

The chemical structure and properties of these compounds have been a subject of extensive research. Bhaskar et al. (2019) focused on the synthesis and structural elucidation of a similar compound, emphasizing its importance in understanding chemical interactions and molecular configurations (Bhaskar et al., 2019). This kind of research is critical in designing molecules with specific biological or chemical properties.

Potential in Drug Development

Although the focus here is not on drug use and dosage, it's noteworthy that research on N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives has implications in drug development. For example, Kumara et al. (2018) conducted studies involving novel pyrazole derivatives, which are essential in developing new pharmaceuticals (Kumara et al., 2018).

Contribution to Other Scientific Fields

The versatility of N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide extends beyond chemistry and pharmacology. For instance, its derivatives and related compounds have been explored in materials science, as seen in the work of Frey et al. (2001) on complexes of ruthenium(III) and chromium(III) (Frey et al., 2001). Such studies contribute to advancements in materials engineering and nanotechnology.

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions for research on a compound can include potential applications, improvements to synthesis methods, and further studies to better understand its properties and behavior.


I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!


properties

IUPAC Name

N-(2-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-16-6-3-2-5-13(16)19-17(22)12-7-8-14(15(11-12)21(23)24)20-10-4-9-18-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDBJZEQMVYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

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